![molecular formula C13H21ClN2 B5769718 (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DMBA, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. DMBA is a relatively new compound and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments are still being investigated.
作用机制
The exact mechanism of action of (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood. However, it is known to interact with several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in motivation and attention. This compound has also been shown to have an effect on the release of serotonin, which is involved in the regulation of mood and anxiety. In addition, this compound has been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
实验室实验的优点和局限性
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is a relatively new compound, which means that there is still much to learn about its properties and potential therapeutic applications. This makes it an interesting compound for researchers to study. In addition, this compound has been shown to have a high affinity for the serotonin transporter and the sigma-1 receptor, which makes it a useful tool for studying these targets. However, this compound also has several limitations for lab experiments. It is a psychoactive substance, which means that it can have unpredictable effects on behavior and physiology. This can make it difficult to interpret experimental results. In addition, this compound has been shown to have negative effects on cardiovascular health, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. One area of interest is its potential as a treatment for mood disorders, such as depression and anxiety, as well as ADHD. Further research is needed to determine the safety and efficacy of this compound in these applications. Another area of interest is the development of new compounds that are based on the structure of this compound. These compounds could have improved therapeutic properties and fewer side effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and body. This could lead to new insights into the regulation of mood, motivation, and attention.
合成方法
The synthesis of (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine is a complex process that involves several steps. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with nitroethane to form 4-chlorobenzylidene nitroethane. This compound is then reduced with sodium borohydride to form 4-chlorobenzylamine. The final step involves reacting 4-chlorobenzylamine with N,N-dimethylaminoethyl chloride to form this compound.
科学研究应用
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor, which are both involved in the regulation of mood and anxiety. This compound has also been shown to have an effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a role in motivation and attention. These findings suggest that this compound may have potential as a treatment for mood disorders, such as depression and anxiety, as well as attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-4-16(10-9-15(2)3)11-12-5-7-13(14)8-6-12/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPSGLFTFBARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

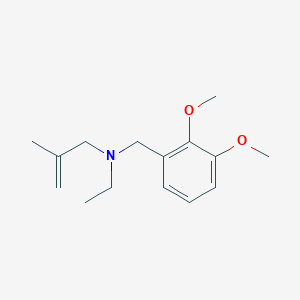

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)

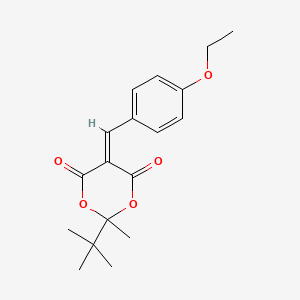
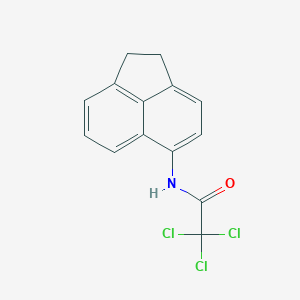



![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
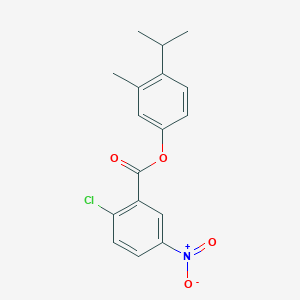
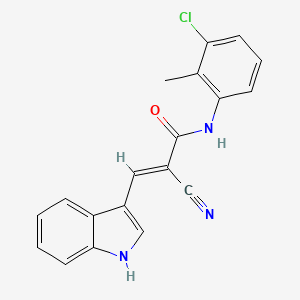
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)